

An In-depth Technical Guide to the Physicochemical Properties of Methyl Ricinelaideate

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Compound of Interest

Compound Name: Methyl ricinelaideate

Cat. No.: B3183214

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Introduction

Methyl ricinelaideate, the trans-isomer of methyl ricinoleate, is a fatty acid methyl ester that holds potential in various scientific and industrial applications, including drug development, due to its unique structural features. As the methyl ester of ricinelaideic acid (the trans-isomer of ricinoleic acid), it is a derivative of castor oil, a renewable and biocompatible resource.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl ricinelaideate**.

It is important to note that while this guide focuses on **methyl ricinelaideate** (the trans-isomer), a significant portion of the available scientific literature pertains to its cis-isomer, methyl ricinoleate. Consequently, where specific data for **methyl ricinelaideate** is unavailable, data for methyl ricinoleate is presented as a close structural analog. Any such instances are clearly indicated.

Physicochemical Properties

The physicochemical properties of **methyl ricinelaideate** are crucial for understanding its behavior in various systems, including biological and chemical formulations. The following tables summarize the key quantitative data.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₃₆ O ₃	[2][3]
Molecular Weight	312.49 g/mol	[2][4]
Appearance	Colorless to pale yellow liquid	
Density	0.923 - 0.925 g/cm ³ (for methyl ricinoleate)	
Refractive Index	1.4628 - 1.4638 (at 16-20°C for methyl ricinoleate)	
Boiling Point	245 °C at 10 mmHg (for methyl ricinoleate)	
Melting Point	-4.5 °C (for methyl ricinoleate)	
Pour Point	-29 °C (for methyl ricinoleate)	

Solubility

Solvent	Solubility of Methyl Ricinoleate	Source(s)
Water	Insoluble	
Ethanol	100 mg/mL	
Dimethyl Sulfoxide (DMSO)	50 mg/mL	
Dimethylformamide (DMF)	50 mg/mL	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols related to the synthesis and analysis of **methyl ricinelaidate**.

Synthesis of Methyl Ricinelaideate (via Elaidination of Methyl Ricinoleate)

The synthesis of **methyl ricinelaideate** typically involves the isomerization of its cis-isomer, methyl ricinoleate. This process, known as elaidination, converts the cis double bond to a trans double bond.

Materials:

- Methyl ricinoleate
- Nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) or other isomerization catalysts
- Anhydrous solvent (e.g., hexane)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Chromatography column (for purification)

Procedure:

- Dissolve methyl ricinoleate in an anhydrous solvent in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add the isomerization agent (e.g., freshly prepared nitrous acid) to the stirred solution.
- Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, quench the reaction by adding a sodium bicarbonate solution to neutralize the acid.

- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by column chromatography to isolate pure **methyl ricinelaidate**.

Analysis of Geometric Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying geometric isomers like methyl ricinoleate and **methyl ricinelaidate**.

Instrumentation:

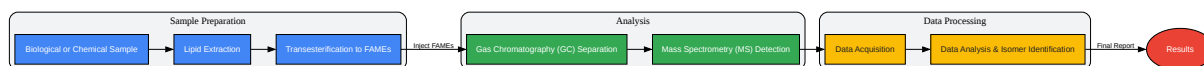
- Gas chromatograph with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a highly polar cyano-substituted column).
- Mass spectrometer detector.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane).
- Injection: Inject a small volume of the sample into the GC injector.
- Separation: The different FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The trans-isomer (**methyl ricinelaidate**) typically has a slightly different retention time than the cis-isomer (methyl ricinoleate).
- Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
- Analysis: The mass spectrum of each compound provides a unique fragmentation pattern, which can be used for identification by comparison with spectral libraries or known standards.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of fatty acid methyl esters, including isomers like **methyl ricinelaidate**.



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